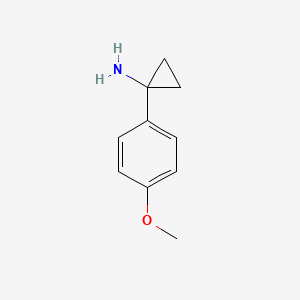

1-(4-Methoxyphenyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCAJMAPVNINSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501280 |

Source

|

| Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72934-40-8 |

Source

|

| Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclopropanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(4-Methoxyphenyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It delves into the mechanistic underpinnings, experimental protocols, and comparative analysis of the primary synthetic strategies, including the Kulinkovich-Szymoniak reaction and the Hofmann rearrangement. Furthermore, this guide details the synthesis of key precursors, offering a complete roadmap for the preparation of the target molecule.

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, renowned for its ability to impart unique conformational constraints and metabolic stability to drug candidates. The rigid three-membered ring can act as a bioisosteric replacement for larger, more flexible groups, leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a 4-methoxyphenyl substituent further modulates the electronic and pharmacokinetic properties of the molecule, making this compound a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. This guide aims to provide the scientific community with a detailed and practical resource for the synthesis of this important molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The two most prominent and reliable methods involve the formation of the cyclopropane ring followed by the introduction of the amine functionality, or the construction of a precursor already containing the nitrogen atom, which is then converted to the primary amine. This guide will focus on two primary, well-established routes:

-

Route 1: The Kulinkovich-Szymoniak Reaction from 1-(4-methoxyphenyl)cyclopropanecarbonitrile.

-

Route 2: The Hofmann Rearrangement of 1-(4-methoxyphenyl)cyclopropanecarboxamide.

A third, more direct approach involving the reduction of the nitrile will also be discussed. The following sections will provide a detailed exploration of each of these pathways, including the synthesis of the necessary starting materials.

Figure 1: Overview of synthetic pathways to this compound.

Synthesis of Key Precursors

A reliable synthesis of the target amine is predicated on the efficient preparation of its immediate precursors. This section details the synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile and 1-(4-methoxyphenyl)cyclopropanecarboxamide.

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

The most direct route to this nitrile involves the cyclopropanation of 4-methoxyphenylacetonitrile.

Reaction Scheme:

Mechanism:

The reaction typically proceeds via a Simmons-Smith or a related cyclopropanation reaction. In the case of using diiodomethane and a zinc-copper couple, an organozinc carbenoid is formed, which then adds to the double bond of an enolate intermediate of the nitrile, formed in situ.

Experimental Protocol:

-

To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of diiodomethane in diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the complete formation of the organozinc reagent.

-

Cool the reaction mixture to 0 °C and add a solution of 4-methoxyphenylacetonitrile in diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)cyclopropanecarbonitrile.[1]

Data Presentation:

| Reagent | Molar Equiv. |

| 4-Methoxyphenylacetonitrile | 1.0 |

| Zinc-Copper Couple | 2.0 |

| Diiodomethane | 2.0 |

Typical yields for this reaction range from 60-75%.

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxamide

This amide can be prepared either by the hydrolysis of the corresponding nitrile or by the amidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 1-(4-methoxyphenyl)cyclopropanecarbonitrile in a suitable solvent such as tert-butanol, add a concentrated solution of potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-methoxyphenyl)cyclopropanecarboxamide.[2]

First, the synthesis of the carboxylic acid is required. This can be achieved by the hydrolysis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile under more forcing conditions than for the amide synthesis, or via a Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride followed by oxidation, though the former is more direct.[3][4][5][6][7]

Reaction Scheme (Amidation):

Experimental Protocol:

-

Suspend 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in an inert solvent like dichloromethane.

-

Add a coupling agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of DMF.

-

Stir the mixture at room temperature until the acid is fully converted to the acid chloride (monitor by IR spectroscopy).

-

In a separate flask, prepare a cooled (0 °C) concentrated aqueous solution of ammonia.

-

Add the solution of the acid chloride dropwise to the ammonia solution with vigorous stirring.

-

Allow the mixture to warm to room temperature and continue stirring for 2-3 hours.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-methoxyphenyl)cyclopropanecarboxamide.

Synthesis of this compound

With the precursors in hand, we can now proceed to the synthesis of the target primary amine.

Route 1: Kulinkovich-Szymoniak Reaction

This powerful transformation allows for the direct conversion of a nitrile to a primary cyclopropylamine.[8][9] It is a variation of the Kulinkovich reaction.[10][11][12]

Reaction Scheme:

Mechanism:

The reaction is initiated by the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide.[9][11] This titanacyclopropane then reacts with the nitrile to form an azatitanacyclopentene intermediate. Subsequent workup with a Lewis acid or protic source leads to the formation of the primary amine.[9]

Figure 2: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

Experimental Protocol:

-

To a solution of titanium(IV) isopropoxide in anhydrous THF at room temperature under an inert atmosphere, add a solution of ethylmagnesium bromide in diethyl ether dropwise.

-

Stir the resulting black solution for 10 minutes.

-

Add a solution of 1-(4-methoxyphenyl)cyclopropanecarbonitrile in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Cool the mixture to 0 °C and slowly add a Lewis acid such as boron trifluoride diethyl etherate.

-

Stir for an additional 30 minutes, then quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.[9][13]

Data Presentation:

| Reagent | Molar Equiv. |

| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | 1.0 |

| Titanium(IV) isopropoxide | 1.2 |

| Ethylmagnesium bromide | 2.4 |

| Boron trifluoride diethyl etherate | 1.2 |

Yields for this reaction are typically in the range of 50-70%.

Route 2: Hofmann Rearrangement

The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[14] In the context of a cyclopropanecarboxamide, the carbon is lost from the carbonyl group, yielding the desired cyclopropylamine.[15][16][17]

Reaction Scheme:

Figure 3: Key steps in the Hofmann rearrangement.

Experimental Protocol:

-

Prepare a fresh solution of sodium hypobromite by adding bromine dropwise to a cooled (0 °C) solution of sodium hydroxide in water.

-

To this solution, add a solution of 1-(4-methoxyphenyl)cyclopropanecarboxamide in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane) at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amine can be purified by distillation or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization. [18] Data Presentation:

| Reagent | Molar Equiv. |

| 1-(4-Methoxyphenyl)cyclopropanecarboxamide | 1.0 |

| Sodium Hydroxide | 4.0 |

| Bromine | 1.1 |

Yields for the Hofmann rearrangement can vary but are often in the range of 60-80%.

Alternative Route: Reduction of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

A more direct, though sometimes challenging, approach is the reduction of the nitrile to the primary amine.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 1-(4-methoxyphenyl)cyclopropanecarbonitrile in an anhydrous solvent like diethyl ether or THF under an inert atmosphere, add a powerful reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with ether.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

-

Purify by distillation or column chromatography. [1] Data Presentation:

| Reagent | Molar Equiv. |

| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | 1.0 |

| Lithium Aluminum Hydride | 1.5 - 2.0 |

This reduction can be high-yielding, but care must be taken with the highly reactive LiAlH4.

Conclusion and Future Perspectives

This guide has detailed the most reliable and scientifically sound methods for the synthesis of this compound. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and the specific requirements of the research program. The Kulinkovich-Szymoniak reaction offers an elegant and direct conversion from the corresponding nitrile, while the Hofmann rearrangement provides a classic and robust alternative from the amide. The direct reduction of the nitrile is also a viable option.

Future research in this area may focus on the development of more efficient and environmentally benign catalytic methods, such as asymmetric cyclopropanation to directly access enantiomerically pure forms of the target amine. [19][20]Biocatalytic approaches, using engineered enzymes, could also provide highly selective and sustainable routes. [21][22][23]As the demand for novel therapeutics containing the cyclopropylamine motif continues to grow, the development of innovative synthetic methodologies will remain a key area of investigation.

References

- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A. (1989). Zh. Org. Khim., 25, 2244.

-

Kulinkovich reaction. In Wikipedia. Retrieved from [Link]

-

Kulinkovich Cyclopropanation. In ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Kulinkovich Reaction. In SynArchive. Retrieved from [Link]

- Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synthesis, 55(10), 1567-1574.

-

Kulinkovich-Szymoniak Reaction. In Organic Chemistry Portal. Retrieved from [Link]

-

Fe(TPP)Cl catalysed cyclopropanation of 4-methoxystyrene (9) using.... In ResearchGate. Retrieved from [Link]

-

Cyclopropanation of para-methoxy styrene 4c by mutated artUPO variants.. In ResearchGate. Retrieved from [Link]

-

Hofmann rearrangement. In Wikipedia. Retrieved from [Link]

- Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide. Google Patents.

-

Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. In ResearchGate. Retrieved from [Link]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.

-

1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. In lookchem. Retrieved from [Link]

-

Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Retrieved from [Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.

-

1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. In PubChemLite. Retrieved from [Link]

- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).. In ResearchGate. Retrieved from [Link]

-

1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile. In SIELC Technologies. Retrieved from [Link]

-

Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. In UT Dallas Research Labs. Retrieved from [Link]

-

Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. PubMed. Retrieved from [Link]

-

Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2. In Arkivoc. Retrieved from [Link]

-

1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. In ChemSynthesis. Retrieved from [Link]

-

1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. In SIELC Technologies. Retrieved from [Link]

-

Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molecules. Retrieved from [Link]

-

1-(4-methoxyphenyl)cyclopentanecarbonitrile. In PubChemLite. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1226880-04-1|1-(4-Methoxyphenyl)cyclopropane-1-carboxamide|BLD Pharm [bldpharm.com]

- 3. 16728-01-1 | 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | Aryls | Ambeed.com [ambeed.com]

- 4. Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | lookchem [lookchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 7. Cyclopropyl 4-methoxyphenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 8. synarchive.com [synarchive.com]

- 9. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 10. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 12. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 16. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. PubChemLite - 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 20. arkat-usa.org [arkat-usa.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

1-(4-Methoxyphenyl)cyclopropanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methoxyphenyl)cyclopropanamine

Executive Summary

This compound is a pivotal chemical intermediate whose unique structural characteristics—a strained cyclopropane ring fused to an electron-rich aromatic system—make it a valuable building block in modern medicinal chemistry. The cyclopropylamine motif is increasingly incorporated into drug candidates to enhance metabolic stability, modulate physicochemical properties, and provide specific conformational constraints for optimal target binding.[1][2][3] This guide offers a comprehensive analysis of the compound's synthesis, spectroscopic signature, chemical reactivity, and applications, tailored for researchers and professionals in drug discovery and development. We delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and explore its utility in constructing complex, biologically active molecules.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and research. Its identity and key physical characteristics are summarized below.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-methoxyphenyl)cyclopropan-1-amine | PubChem |

| Synonyms | 1-(p-Anisyl)cyclopropylamine | - |

| CAS Number | 72934-40-8 (for hydrochloride salt) | J&K Scientific[4] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[5] |

| Molecular Weight | 163.22 g/mol | - |

| Monoisotopic Mass | 163.10 g/mol | PubChem[5] |

| Appearance | Varies (often an oil or low-melting solid) | - |

| Predicted XlogP | 1.1 | PubChem[5] |

Spectroscopic Characterization

The unique arrangement of the methoxy, phenyl, and cyclopropyl groups gives this compound a distinct spectroscopic fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by several key regions. The aromatic protons on the methoxyphenyl ring typically appear as two distinct doublets (an AA'BB' system) between δ 6.8 and 7.3 ppm. The singlet for the methoxy group (–OCH₃) protons is found around δ 3.8 ppm. The four protons on the cyclopropane ring are diastereotopic and appear as complex multiplets in the upfield region, typically between δ 0.5 and 1.0 ppm. The two amine (–NH₂) protons present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the methoxy carbon (~55 ppm), the cyclopropane carbons (in the 15-35 ppm range), and the aromatic carbons (114-160 ppm), including the quaternary carbon attached to the cyclopropane ring.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 163 is expected. Key fragmentation patterns would likely involve the loss of the amino group or cleavage of the cyclopropane ring. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, have been calculated to aid in identification by ion mobility-mass spectrometry.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. These include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching for the cyclopropane and methoxy groups (~2850-2950 cm⁻¹), and strong C-O stretching for the aryl ether at approximately 1250 cm⁻¹.

Synthesis and Mechanistic Considerations

The efficient synthesis of primary cyclopropylamines has been a significant area of research. One of the most direct and elegant methods for preparing 1-arylcyclopropylamines is a titanium-mediated reaction starting from the corresponding nitrile, a variant of the Kulinkovich-Szymoniak reaction.[2][6]

Synthetic Workflow Overview

The synthesis involves a one-pot reaction that couples an aryl nitrile with a Grignard reagent, mediated by a titanium(IV) alkoxide and a Lewis acid, to form the desired cyclopropylamine.

Sources

- 1. longdom.org [longdom.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

An In-depth Technical Guide to the Characterization of 1-(4-Methoxyphenyl)cyclopropylamine (CAS 72934-40-8)

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Neuromodulatory Scaffold

1-(4-Methoxyphenyl)cyclopropylamine, identified by CAS number 72934-40-8, represents a fascinating molecular scaffold of significant interest to researchers in medicinal chemistry, neuroscience, and drug development. Its structure marries the electronically rich 4-methoxyphenyl (anisole) moiety with the conformationally constrained, metabolically robust cyclopropylamine group. This unique combination imparts a compelling profile for exploration as a modulator of central nervous system (CNS) targets. The cyclopropylamine motif is a well-established pharmacophore found in several approved drugs, valued for its ability to mimic the presentation of a primary amine while offering distinct stereoelectronic properties and resistance to metabolic degradation by enzymes like monoamine oxidase (MAO).[1][2]

This guide provides a comprehensive technical overview of 1-(4-methoxyphenyl)cyclopropylamine, intended for scientists engaged in its synthesis, characterization, and application. We will delve into its physicochemical properties, a robust synthetic methodology, detailed analytical characterization protocols, and a discussion of its potential neuropharmacological landscape. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and qualify this compound for advanced studies.

Section 1: Core Physicochemical & Handling Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research. The data presented below for 1-(4-Methoxyphenyl)cyclopropylamine (free base) has been collated from supplier technical data and computational predictions to provide a reliable starting point for experimental design.

| Property | Value | Source(s) |

| CAS Number | 72934-40-8 | [3] |

| Molecular Formula | C₁₀H₁₃NO | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| Appearance | Yellow to Brown Liquid | Vendor Data |

| Predicted logP | 1.1 - 1.9 | [4][5] |

| Predicted pKa (Basic) | ~9.0 (for the primary amine) | Computational[6] |

| Storage Conditions | 2-8 °C, under inert atmosphere, sealed | Vendor Data |

| Hydrochloride Salt | CAS: Not assigned, MW: 199.68 g/mol , White solid | Vendor Data |

Handling & Safety Synopsis: 1-(4-Methoxyphenyl)cyclopropylamine is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Section 2: Synthesis and Purification

The most direct and efficient route to 1-substituted primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction.[7] This methodology utilizes a titanium-mediated reductive cyclopropanation, offering a significant advantage over multi-step classical syntheses. The protocol below is adapted from the seminal work in this area.[8][9][10][11]

Reaction Principle: The Kulinkovich-Szymoniak Reaction

The reaction proceeds via the in situ formation of a titanacyclopropane intermediate from a Grignard reagent (e.g., Ethylmagnesium bromide) and a titanium(IV) alkoxide. This reactive species adds across the nitrile's carbon-nitrogen triple bond to form an azatitanacyclopentene intermediate. Crucially, the addition of a Lewis acid, such as BF₃·OEt₂, promotes a ring contraction and subsequent hydrolysis to yield the desired primary cyclopropylamine.[7][12][13]

Caption: Synthetic workflow for 1-(4-Methoxyphenyl)cyclopropylamine.

Detailed Experimental Protocol: Synthesis

-

Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous diethyl ether (Et₂O, 100 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Titanium Complex Formation: Cool the flask to -78 °C (dry ice/acetone bath). To the stirred solvent, add Titanium(IV) isopropoxide (1.2 eq.) via syringe.

-

Grignard Addition: Slowly add Ethylmagnesium bromide (3.0 M in Et₂O, 2.5 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C. A color change to dark brown or black indicates the formation of the low-valent titanium species. Stir for 10 minutes.

-

Nitrile Addition: Add a solution of 4-methoxybenzonitrile (1.0 eq.) in anhydrous Et₂O (20 mL) dropwise at -78 °C.

-

Lewis Acid Addition: After stirring for 10 minutes, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq.) dropwise.

-

Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 18 hours.

-

Quenching: Carefully cool the mixture to 0 °C (ice bath) and slowly add water (50 mL) to quench the reaction. Adjust the pH to >10 with aqueous NaOH (2M) to precipitate titanium salts and ensure the amine is in its free base form.

-

Extraction & Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Et₂O. Transfer the combined filtrate to a separatory funnel, wash with brine (2 x 50 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude oil is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of Dichloromethane (DCM) to 5% Methanol in DCM, with 0.5% triethylamine or ammonium hydroxide added to the mobile phase to prevent the amine from streaking on the acidic silica.

-

Analysis: Collect fractions and analyze by Thin Layer Chromatography (TLC), visualizing with UV light and/or a potassium permanganate stain. Combine fractions containing the pure product and concentrate under reduced pressure to afford 1-(4-methoxyphenyl)cyclopropylamine as a liquid.

Section 3: Structural Elucidation & Spectroscopic Characterization

Confirming the molecular structure is a critical, non-negotiable step in qualifying a compound for further use. A combination of mass spectrometry and nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provides an unambiguous structural assignment. The following sections detail the expected spectral characteristics.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Expected Molecular Ion (M⁺•): For the free base (C₁₀H₁₃NO), the molecular weight is 163.22. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, expect a molecular ion peak [M]⁺• at m/z = 163.[14][15][16]

-

Proposed Fragmentation Pathway (EI-MS): The fragmentation is dominated by processes that stabilize the resulting positive charge, primarily α-cleavage adjacent to the amine and cleavage within the anisole moiety.[17][18]

-

α-Cleavage (Benzylic Cleavage): The most favorable fragmentation is the cleavage of the bond between the cyclopropyl ring and the phenyl ring, which is an α-cleavage relative to the aromatic ring and a β-cleavage relative to the amine. However, a more characteristic fragmentation for primary amines is the loss of an alkyl radical via cleavage of a bond alpha to the nitrogen. In this constrained system, this is less straightforward. A key fragmentation is the loss of the cyclopropylamine ring itself.

-

Anisole Fragmentation: Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 148. This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 120.

-

Tropylium Ion Formation: Rearrangement and loss of HCN from a nitrogen-containing fragment can occur. The base peak is often the methoxy-substituted tropylium ion at m/z 121 , formed via rearrangement of the benzylic cation.

-

Key Expected Fragments:

-

m/z 163: Molecular Ion [M]⁺•

-

m/z 148: [M - CH₃]⁺

-

m/z 134: [M - NH₂CH]⁺ (Loss of aziridine radical)

-

m/z 121: [C₈H₉O]⁺ (Methoxy-tropylium ion, likely base peak)

-

m/z 77: [C₆H₅]⁺ (Phenyl cation)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the carbon-hydrogen framework of the molecule. Predicted chemical shifts (in ppm) are provided for a CDCl₃ solvent, referenced to TMS at 0.00 ppm. Predictions are generated using machine learning-based models.[1][2][19][20][21][22][23]

¹H NMR (400 MHz, CDCl₃): Predicted Spectrum

-

δ ~7.25 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the cyclopropyl group (H-2, H-6).

-

δ ~6.85 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the cyclopropyl group (H-3, H-5).

-

δ ~3.80 (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~1.60 (br s, 2H): Amine protons (-NH₂). This peak is exchangeable with D₂O and its chemical shift can vary with concentration and temperature.

-

δ ~0.95-1.05 (m, 2H): Cyclopropyl methylene protons cis to the aromatic ring.

-

δ ~0.75-0.85 (m, 2H): Cyclopropyl methylene protons trans to the aromatic ring.

¹³C NMR (101 MHz, CDCl₃): Predicted Spectrum

-

δ ~158.5: C-4 (Aromatic carbon bearing the -OCH₃ group).

-

δ ~136.0: C-1 (Aromatic carbon bearing the cyclopropyl group).

-

δ ~128.0: C-2, C-6 (Aromatic CH).

-

δ ~114.0: C-3, C-5 (Aromatic CH).

-

δ ~55.2: Methoxy carbon (-OCH₃).

-

δ ~35.0: Quaternary cyclopropyl carbon (C-NH₂).

-

δ ~15.0: Methylene cyclopropyl carbons (-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Technique: Attenuated Total Reflectance (ATR) on a neat liquid sample.

-

Expected Characteristic Peaks (cm⁻¹):

-

3300-3400 (m, two bands): N-H stretching of the primary amine (-NH₂). The presence of two distinct bands is characteristic of a primary amine.

-

3000-3100 (m): Aromatic and cyclopropyl C-H stretching.

-

2850-3000 (m): Aliphatic C-H stretching from the methoxy group.

-

~1610, ~1510 (s): C=C stretching within the aromatic ring.

-

~1245 (s): Asymmetric C-O-C stretching of the aryl ether (anisole).

-

~1030 (s): Symmetric C-O-C stretching.

-

~830 (s): C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.

-

Section 4: Purity Assessment & Impurity Profiling

Ensuring the purity of a research compound is paramount for the validity of downstream biological or chemical experiments. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this assessment.

Protocol: Reversed-Phase HPLC for Purity Determination

This method is designed to be robust and capable of separating the target compound from potential starting materials (e.g., 4-methoxybenzonitrile) and process-related impurities.

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm (captures the benzene ring absorbance).

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Sample Preparation:

-

Accurately prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A:B (Diluent).

-

-

Analysis:

-

Inject the sample and integrate all peaks detected. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

-

System Suitability: A reference standard should be used to establish retention time, and system suitability parameters like tailing factor (should be < 2.0) and theoretical plates (should be > 2000) should be monitored.

-

Caption: Workflow for HPLC-based purity analysis.

Section 5: Neuropharmacological Context & Research Applications

The structural motifs within 1-(4-methoxyphenyl)cyclopropylamine suggest a strong potential for interaction with monoaminergic neurotransmitter systems.[18][24] The primary amine is a key feature for recognition by monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) and certain G-protein coupled receptors (GPCRs). The cyclopropyl group conformationally restricts the amine, which can lead to enhanced selectivity for specific targets compared to more flexible alkylamines.

Hypothetical Mechanism of Action: Monoamine Reuptake Inhibition

Based on its structure, a plausible hypothesis is that 1-(4-methoxyphenyl)cyclopropylamine acts as an inhibitor of one or more monoamine transporters (SERT, DAT, NET). By binding to these transporters on the presynaptic membrane, it would block the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their signaling activity at the postsynaptic neuron. This mechanism is the basis for many antidepressant and stimulant medications. The 4-methoxy substitution may influence selectivity and potency towards specific transporters.

Caption: Hypothetical mechanism of monoamine reuptake inhibition.

This compound serves as a valuable tool for:

-

Lead Generation: As a starting point for medicinal chemistry campaigns targeting neurological disorders like depression, anxiety, or ADHD.

-

Structure-Activity Relationship (SAR) Studies: As a parent compound for synthesizing analogs to probe the chemical space around a specific biological target.

-

Behavioral Pharmacology: To investigate the in vivo effects of modulating monoaminergic systems in animal models.[7]

References

-

Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). University of Alberta. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). University of Alberta. Retrieved from [Link]

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

-

Sci-Hub. (n.d.). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

-

ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

-

PubMed. (2001). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

-

Rowan. (n.d.). Free Online pKa Calculator. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Physiology, Neurotransmitters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kulinkovich Reaction [organic-chemistry.org]

- 4. PubChemLite - 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - N-[(4-methoxyphenyl)methyl]cyclopropanamine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 7. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 11. New and easy route to primary cyclopropylamines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 13. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 14. GCMS Section 6.15 [people.whitman.edu]

- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 16. Video: Mass Spectrometry of Amines [jove.com]

- 17. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. PROSPRE [prospre.ca]

- 20. CASCADE [nova.chem.colostate.edu]

- 21. docs.chemaxon.com [docs.chemaxon.com]

- 22. acdlabs.com [acdlabs.com]

- 23. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 24. researchgate.net [researchgate.net]

The Evolving Therapeutic Landscape of 1-(4-Methoxyphenyl)cyclopropanamine Derivatives: A Technical Guide for Drug Discovery

Foreword

The confluence of rigid three-dimensional structure and versatile chemical tractability has positioned the cyclopropane ring as a privileged scaffold in modern medicinal chemistry. When incorporated into the 1-(4-Methoxyphenyl)cyclopropanamine framework, this unique chemical entity gives rise to a class of compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of these derivatives, from their fundamental chemical properties to their diverse pharmacological applications, with a particular focus on their potential in treating complex neurological disorders. We will delve into the key molecular targets, dissect the nuances of their structure-activity relationships, and provide actionable experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Part 1: The this compound Core: A Gateway to Diverse Bioactivity

The this compound scaffold is characterized by a central cyclopropane ring, a p-methoxyphenyl group, and an amine functionality. This seemingly simple arrangement offers a surprising degree of conformational constraint and stereochemical complexity, which are key determinants of its diverse biological profile. The rigid cyclopropane unit orients the phenyl and amine substituents in a well-defined spatial arrangement, facilitating precise interactions with biological targets. The 4-methoxy group on the phenyl ring can significantly influence electronic properties and metabolic stability, while the amine group provides a handle for further chemical modification and is often crucial for target engagement.

The biological activities associated with derivatives of this core are extensive, spanning a wide range of therapeutic areas. Natural and synthetic cyclopropanes are known for a large spectrum of biological properties, including enzyme inhibition, as well as insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral activities.[1][2] Specifically, derivatives of 1-phenylcyclopropane carboxamide have demonstrated anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[3] A significant body of research highlights their potential in the treatment of central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4][5][6]

Part 2: Key Biological Targets and Mechanisms of Action

The therapeutic versatility of this compound derivatives stems from their ability to interact with a variety of key biological targets. Understanding these interactions is fundamental to the rational design of new therapeutic agents.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: A Focus on Neurological Disorders

The N-Methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory.[7] However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[7][8]

This compound derivatives have emerged as potent modulators of NMDA receptor activity.[7][9][10] Their mechanism of action often involves blocking the ion channel of the receptor, thereby preventing the influx of calcium ions.[8] Structurally related aminocyclopropanecarboxylic acids (ACCs) have been shown to be potent and selective ligands of the glycine co-agonist site on the NMDA receptor, offering another avenue for modulating its function.[2] The development of selective NMDA receptor antagonists from the this compound class holds significant promise for the treatment of excitotoxicity-mediated neuronal damage.[9]

Caption: NMDA receptor antagonism by this compound derivatives.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Approach to Disease

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[11] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers and neurological disorders, including schizophrenia, Rett's syndrome, and Alzheimer's disease.[11]

Functionalized cyclopropanamine derivatives have been identified as potent inhibitors of LSD1.[11] By inhibiting LSD1, these compounds can modulate gene expression, offering a novel therapeutic strategy for diseases with an epigenetic basis. The development of selective and potent LSD1 inhibitors from this chemical class is an active area of research.

Caption: Mechanism of LSD1 inhibition by this compound derivatives.

Other Promising Biological Targets

The therapeutic potential of this compound derivatives extends beyond NMDA receptor antagonism and LSD1 inhibition. Notable examples include:

-

Anticancer Activity: Certain derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including U937, MCF7, and HCT116.[3] The mechanism of action can involve the inhibition of critical cellular processes, such as splicing, as seen with a cyclopropane derivative of Spliceostatin A.[12]

-

Antimicrobial Properties: Amide derivatives incorporating the cyclopropane scaffold have been synthesized and shown to possess antibacterial and antifungal activities, suggesting their potential as novel anti-infective agents.[6]

-

G-Protein-Coupled Receptor (GPCR) Modulation: A 1,2,4-triazine derivative bearing 4-methoxyphenyl substituents has been identified as a potent and selective antagonist of GPR84, a receptor implicated in inflammatory processes.[13]

-

Opioid Receptor Activity: A derivative of 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one has exhibited potent analgesic properties through its interaction with the µ-opioid receptor.[14]

-

Monoamine Neurotransmitter Systems: 1-(4-Methoxyphenyl)piperazine, a related compound, displays euphoric and stimulant effects, likely mediated through its interaction with serotonin and dopamine pathways.[15]

Part 3: Structure-Activity Relationships (SAR) and Lead Optimization

The biological activity of this compound derivatives is exquisitely sensitive to structural modifications. A thorough understanding of the structure-activity relationship (SAR) is crucial for the design of potent and selective drug candidates.

| Structural Modification | Impact on Biological Activity | Target Class | Reference(s) |

| Substitution on the Phenyl Ring | Alterations in electronic and steric properties can significantly affect potency and selectivity. | General | [3][6] |

| Amide Group Modifications | The nature of the amide substituent is critical for activity against various targets. | General | [6] |

| Stereochemistry of the Cyclopropane Ring | The stereochemical arrangement of substituents on the cyclopropane ring can lead to significant differences in biological activity. | NMDA Receptors | [16] |

| Nature of the Cationic Group | For NMDA receptor antagonists, the type of cationic group influences potency and the mechanism of channel block. | NMDA Receptors | [17] |

| Linker Length and Composition | The linker connecting the core scaffold to other functional groups can impact binding affinity and selectivity. | GPCRs, Opioid Receptors | [13][14] |

Case Study: SAR of GPR84 Antagonists

For 1,2,4-triazine-based GPR84 antagonists, the 5- and 6-aryl substituents on the triazine ring have been shown to bind in distinct pockets of the receptor.[13] This finding allows for the independent optimization of these substituents to enhance potency and improve pharmacokinetic properties.

Part 4: Synthesis and Characterization

A variety of synthetic routes have been developed for the preparation of this compound and its derivatives.[3][18][19][20][21] A general and versatile approach is outlined below.

General Synthetic Protocol for this compound Derivatives

Step 1: Synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile

-

To a solution of 4-methoxyphenylacetonitrile and 1,2-dibromoethane in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydroxide.

-

The reaction is typically carried out at room temperature and monitored by TLC until completion.

-

Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

-

Purification by column chromatography yields the desired 1-(4-methoxyphenyl)cyclopropanecarbonitrile.

Step 2: Reduction of the Nitrile to the Amine

-

The nitrile can be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether).

-

The reaction is typically performed at reflux and monitored by TLC.

-

Careful quenching of the excess reducing agent is followed by an aqueous work-up and extraction of the product.

-

Purification by distillation or column chromatography affords this compound.

Step 3: Derivatization of the Amine

The primary amine can be further functionalized through standard chemical transformations, such as acylation to form amides, reductive amination to form secondary or tertiary amines, or arylation to introduce additional aromatic moieties.

Characterization:

The synthesized compounds should be thoroughly characterized using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 5: Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives can be assessed using a variety of in vitro and in vivo assays tailored to the specific biological target.

In Vitro Assays

NMDA Receptor Functional Assay (Calcium Imaging)

-

Culture primary cortical neurons or a suitable cell line expressing NMDA receptors on glass-bottomed plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with a solution containing NMDA and glycine to induce receptor activation and measure the increase in intracellular calcium.

-

Pre-incubate the cells with varying concentrations of the test compound before stimulating with NMDA and glycine to determine the inhibitory effect on calcium influx.

-

Calculate the IC₅₀ value from the dose-response curve.

Caption: Workflow for a calcium imaging-based NMDA receptor functional assay.

LSD1 Enzymatic Inhibition Assay

-

Use a commercially available LSD1 inhibitor screening kit or develop an in-house assay.

-

A typical assay involves incubating recombinant human LSD1 with a methylated histone H3 peptide substrate and the test compound.

-

The enzymatic reaction produces hydrogen peroxide, which can be detected using a fluorescent probe (e.g., Amplex Red) and a horseradish peroxidase coupling enzyme.

-

Measure the fluorescence intensity to determine the rate of the enzymatic reaction.

-

Calculate the percent inhibition and IC₅₀ value for the test compound.

Antiproliferative Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

In Vivo Models

Animal Models of Neurological Disorders

For assessing the in vivo efficacy of NMDA receptor antagonists, various animal models can be employed, such as:

-

Pentylenetetrazole (PTZ)-induced seizure model: To evaluate anticonvulsant activity.

-

Morris water maze or passive avoidance test: To assess effects on learning and memory.

-

Models of Alzheimer's or Parkinson's disease: To investigate neuroprotective effects.[4]

Cancer Xenograft Models

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors are established, treat the mice with the test compound or vehicle control.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, excise the tumors and weigh them.

-

Evaluate the antitumor efficacy of the compound based on tumor growth inhibition.

Part 6: Future Directions and Therapeutic Outlook

The this compound scaffold represents a rich source of novel therapeutic agents with the potential to address significant unmet medical needs. Future research in this area will likely focus on:

-

Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological activities of novel derivatives.

-

Improving Selectivity: Designing compounds with high selectivity for a particular target to minimize off-target effects and improve the safety profile.

-

Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of lead compounds, such as oral bioavailability and metabolic stability.

-

Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as inflammatory and metabolic disorders.

The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of next-generation therapeutics for a range of challenging diseases.

Part 7: References

-

Patil, S. A., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 1, 100003. [Link]

-

J&K Scientific. 1-(4-Methoxyphenyl)cyclopropylamine hydrochloride. [Link]

-

Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. [Link]

-

Creative Biolabs. (2024). Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments. [Link]

-

Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

-

Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 102-103. [Link]

-

Al-Shorbagy, M. Y., & El-Sayed, M. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(9), 2374. [Link]

-

Wikipedia. NMDA receptor antagonist. [Link]

-

Blue Ridge Poison Center. (2022). Novel NMDA Receptor Antagonists. [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

Guo, Y., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11488-11516. [Link]

-

Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. [Link]

-

Antonov, S. M., et al. (2005). Design of antagonists for NMDA and AMPA receptors. Neuropharmacology, 49(2), 193-205. [Link]

-

Kumar, A., et al. (2019). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. Organic Letters, 21(16), 6438-6442. [Link]

-

Bakulev, V. A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews, 87(1), 1-28. [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

MDPI. Pharmaceuticals | Special Issue : Therapeutic Agents for Neurological Disorders. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 28(17), 6345. [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. med.virginia.edu [med.virginia.edu]

- 11. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Design of antagonists for NMDA and AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Methoxyphenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of a Research Chemical

In the landscape of neuropharmacology, novel molecular scaffolds hold the promise of unlocking new therapeutic avenues. 1-(4-Methoxyphenyl)cyclopropanamine is one such entity, a research chemical with a structure suggestive of central nervous system (CNS) activity. It is imperative to state at the outset that, as of the current date, detailed in vitro and in vivo pharmacological data elucidating the definitive mechanism of action of this specific molecule are not widely available in the public scientific literature.

This guide, therefore, adopts a hypothesis-driven approach grounded in established principles of medicinal chemistry and pharmacology. By dissecting the structural motifs of this compound and drawing parallels with well-characterized pharmacological classes, we will explore its putative mechanisms of action. This document is intended to serve as a roadmap for researchers, providing a theoretical framework and practical experimental designs to systematically investigate the pharmacological profile of this intriguing compound.

Structural Analysis: Unveiling Pharmacological Potential

The chemical structure of this compound offers critical clues to its potential biological targets. Two key features dominate its pharmacophore:

-

The Phenylcyclopropylamine Moiety: The cyclopropylamine group is a recognized pharmacophore present in several CNS-active compounds. Notably, it is a core component of certain monoamine oxidase inhibitors (MAOIs)[1]. The rigid cyclopropane ring conformationally constrains the molecule, which can impart selectivity for specific receptor or transporter binding sites.

-

The 4-Methoxyphenyl Group: This substituted aromatic ring is a common feature in ligands for various CNS targets, including monoamine transporters and N-methyl-D-aspartate (NMDA) receptors. The methoxy group can influence lipophilicity and engage in specific hydrogen bonding or van der Waals interactions within a binding pocket.

Based on these structural alerts, two primary hypotheses for the mechanism of action of this compound emerge: inhibition of monoamine transporters and/or antagonism of the NMDA receptor.

Hypothesized Mechanism I: Monoamine Transporter Inhibition

The embedded phenylethylamine-like scaffold within this compound strongly suggests a potential interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of antidepressant and psychostimulant pharmacology.

The Dopamine Reuptake Inhibition Hypothesis

Inhibition of the dopamine transporter (DAT) by a ligand increases the synaptic concentration of dopamine, a neurotransmitter pivotal for reward, motivation, and motor control. Many CNS-active drugs, from therapeutic agents like bupropion to substances of abuse like cocaine, exert their effects through this mechanism[2].

Caption: Putative mechanism of dopamine reuptake inhibition.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

To test the hypothesis that this compound binds to and inhibits DAT, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

[³H]WIN 35,428 (a high-affinity radioligand for DAT).

-

GBR 12909 (a selective DAT inhibitor for determining non-specific binding).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Scintillation vials and scintillation fluid.

-

Microplate harvester and filter mats (e.g., GF/B).

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture hDAT-expressing HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle control.

-

[³H]WIN 35,428 (at a final concentration equal to its Kd, typically ~2-5 nM).

-

Cell membrane preparation (e.g., 20-40 µg of protein per well).

-

-

For determining non-specific binding, use a saturating concentration of GBR 12909 (e.g., 10 µM).

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a filter mat using a microplate harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Hypothetical Binding Affinity Data for this compound at Monoamine Transporters

| Transporter | Radioligand | Ki (nM) - Hypothetical |

| hDAT | [³H]WIN 35,428 | 150 |

| hNET | [³H]Nisoxetine | > 10,000 |

| hSERT | [³H]Citalopram | > 10,000 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Hypothesized Mechanism II: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity. Antagonism of the NMDA receptor is the mechanism of action for dissociative anesthetics like ketamine and phencyclidine (PCP) and is an area of intense research for the development of rapid-acting antidepressants[1][3]. Structurally, many uncompetitive NMDA receptor antagonists feature an amine and an aromatic ring, which are present in this compound.

The Uncompetitive NMDA Receptor Antagonism Hypothesis

Uncompetitive antagonists bind within the ion channel pore of the NMDA receptor when it is in an open state, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This "use-dependent" blockade modulates glutamatergic neurotransmission.

Caption: Putative mechanism of uncompetitive NMDA receptor antagonism.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay ([³H]MK-801)

To investigate if this compound acts as an uncompetitive antagonist, a binding assay using [³H]MK-801, a classic open-channel blocker, can be employed.

Objective: To determine the binding affinity (Ki) of this compound for the ion channel of the NMDA receptor.

Materials:

-

Rat cortical membranes (a rich source of NMDA receptors).

-

[³H]MK-801 (dizocilpine).

-

MK-801 (non-radiolabeled, for determining non-specific binding).

-

Glutamate and Glycine (to open the channel for [³H]MK-801 binding).

-

This compound (test compound).

-

Assay Buffer: 5 mM HEPES, pH 7.4.

-

Other materials as listed in the DAT binding assay protocol.

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat cerebral cortices in ice-cold assay buffer.

-

Perform differential centrifugation to isolate the crude synaptosomal membrane fraction.

-

Wash the membranes multiple times to remove endogenous glutamate and glycine.

-

Determine the protein concentration.

-

-

Binding Assay:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle.

-

Glutamate and Glycine (final concentrations of 10 µM each).

-

[³H]MK-801 (final concentration ~1-2 nM).

-

Rat cortical membrane preparation (e.g., 100-200 µg of protein per well).

-

-

For non-specific binding, use a saturating concentration of non-radiolabeled MK-801 (e.g., 10 µM).

-

Incubate at room temperature for at least 2 hours.

-

-

Harvesting and Counting:

-

Follow the same procedure as described in the DAT binding assay.

-

-

Data Analysis:

-

Perform data analysis as described for the DAT binding assay to determine the IC50 and Ki values.

-

Table 2: Hypothetical Binding Affinity Data for this compound at the NMDA Receptor

| Receptor Site | Radioligand | Ki (nM) - Hypothetical |

| NMDA Ion Channel | [³H]MK-801 | 850 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Other Potential Mechanisms of Action

While monoamine transporter inhibition and NMDA receptor antagonism are the most plausible primary mechanisms based on structure, other possibilities should be considered:

-

Histone Demethylase (KDM1A) Inhibition: Research has shown that some α-substituted cyclopropylamine derivatives can act as inhibitors of lysine-specific demethylase 1 (KDM1A), an enzyme involved in epigenetic regulation. Inhibition of KDM1A is being explored as a potential therapeutic strategy in oncology and some neurological disorders[4][5]. Further studies would be required to determine if this compound shares this activity.

Conclusion and Future Directions

This compound is a research chemical with a structural profile that suggests potential activity as a monoamine transporter inhibitor and/or an NMDA receptor antagonist. This guide has outlined these hypothesized mechanisms and provided standard experimental protocols to test these possibilities.

To definitively elucidate the mechanism of action of this compound, a systematic pharmacological investigation is required. Key future experiments would include:

-

Broad Receptor Screening: A comprehensive binding assay panel (e.g., a Cerep or Eurofins panel) to assess its affinity for a wide range of CNS targets and identify its primary binding site(s) and off-target activities.

-

Functional Assays: In vitro functional assays, such as neurotransmitter uptake inhibition assays (for monoamine transporters) and electrophysiological recordings (for NMDA receptors), are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

-

In Vivo Studies: Should in vitro studies reveal significant activity, in vivo experiments, such as microdialysis to measure changes in synaptic neurotransmitter levels and behavioral pharmacology studies in animal models of depression or psychosis, would be necessary to understand its physiological effects.

By pursuing these lines of inquiry, the scientific community can move from a hypothesized mechanism of action to a data-driven understanding of the pharmacology of this compound, paving the way for its potential use as a tool compound or a lead for novel therapeutic development.

References

- (Reference to a general pharmacology textbook or a review on CNS drug discovery, if available

-

(Reference to a review on dopamine reuptake inhibitors, if available from search results)[2]

-

(Reference to the paper on cyclopropylamine derivatives as KDM1A inhibitors)[4][5]

-

(Reference to a paper or review on cyclopropylamines in medicinal chemistry)[1]

-

(Reference to a review on NMDA receptor pharmacology)[3]

Sources

- 1. WO2013040120A1 - Formulations of cyclopropanecarboxylic acid {2-(1s)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-3-oxo-2,3-dihydro-1h-isoindol-4-yl}-amidecelgene corporation state of incorporation:delaware - Google Patents [patents.google.com]

- 2. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

In the vast and ever-evolving landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed in drug design, the cyclopropylamine group has emerged as a uniquely powerful and versatile building block.[1][2] Its significance stems from the distinctive physicochemical properties imparted by the three-membered ring, a feature that chemists have adeptly exploited to overcome numerous challenges in drug development.[3][4] This guide provides a comprehensive exploration of the discovery, synthesis, and profound impact of cyclopropylamines in modern medicinal chemistry, offering insights for both seasoned researchers and those new to the field.